molecular formula C11H12N4O4 B2754858 N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide CAS No. 929973-13-7

N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide

Cat. No.: B2754858
CAS No.: 929973-13-7
M. Wt: 264.241
InChI Key: FAAHVVAUGHBRRY-UHFFFAOYSA-N
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Description

“N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide” is a complex organic compound. It contains a hydrazine group (-NH-NH2), a nitrophenyl group (a benzene ring with a nitro group), and an acetamide group (CH3CONH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. For instance, N-aryl acetamides can be synthesized by reacting anilines with acetic anhydride . The introduction of the hydrazine and nitro groups would require additional steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests aromaticity, and the various functional groups would have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the hydrazine group could participate in condensation reactions, while the nitro group could undergo reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups could affect its solubility, while the aromatic ring could influence its stability .

Scientific Research Applications

Carcinogenicity and Structure-Activity Relationships

A study by Cohen et al. (1973) examined the comparative carcinogenicity of N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide and structurally related compounds, finding significant incidences of lymphocytic leukemia and forestomach tumors in mice. This work underscores the importance of understanding the biological effects of such compounds for safety and regulatory purposes (Cohen, Lower, Ertürk, & Bryan, 1973).

Optical Properties and Crystal Structure

Mahalakshmi et al. (2002) reported on the crystal structure and optical properties of 3-Nitro­acetanilide, a compound with some structural similarities, highlighting its potential as an organic non-linear optical material. This suggests avenues for exploring the optical applications of this compound (Mahalakshmi, Upadhyaya, & Row, 2002).

Green Synthesis Methods

A novel catalytic hydrogenation method for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, was developed by Zhang Qun-feng (2008). This research points to environmentally friendly synthesis routes that could potentially be adapted for related compounds, offering insights into sustainable chemical manufacturing processes (Zhang Qun-feng, 2008).

Antimicrobial Activities

Research by Chaudhari et al. (2020) on the synthesis of N-substituted benzimidazoles, including compounds with a 3-nitrophenyl group, demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights the potential of structurally similar compounds, such as this compound, in developing new antibacterial agents (Chaudhari et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitroaromatic compounds exhibit biological activity, and could potentially act as antimicrobial or anticancer agents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of the nitro group, in particular, could potentially make the compound explosive under certain conditions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many nitroaromatic compounds, it could be interesting to investigate whether this compound has any bioactive properties .

Properties

IUPAC Name

N-[(Z)-3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHVVAUGHBRRY-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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